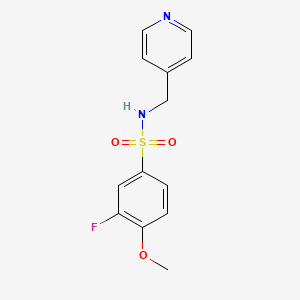![molecular formula C18H20N2O5 B5320266 1-(2-methyl-3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5320266.png)
1-(2-methyl-3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MP-10 and has been shown to have various biochemical and physiological effects. In
作用機序
The mechanism of action of MP-10 is not fully understood. However, it has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and glutamate. MP-10 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and cognitive function.
Biochemical and Physiological Effects:
MP-10 has several biochemical and physiological effects. It has been shown to increase the expression of BDNF, which is important for neuroplasticity and cognitive function. MP-10 has also been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and glutamate. These effects may contribute to its neuroprotective and cognitive-enhancing effects.
実験室実験の利点と制限
MP-10 has several advantages for lab experiments. It has been shown to be well-tolerated in animal models and has a good safety profile. MP-10 is also relatively easy to synthesize, which makes it accessible for research purposes. However, there are also some limitations to using MP-10 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret its effects. Additionally, more research is needed to determine its efficacy in humans.
将来の方向性
There are several future directions for research on MP-10. One potential direction is to further investigate its mechanism of action. This could help to identify new targets for drug development and improve our understanding of its effects. Another potential direction is to investigate its efficacy in humans. This could help to determine its potential as a treatment for drug addiction or cognitive impairment. Overall, MP-10 has shown promise as a potential tool for scientific research, and further investigation is warranted.
合成法
The synthesis method of MP-10 involves several steps. The first step is the synthesis of 1-(2-methyl-3-furoyl)-4-piperidone, which is then reacted with 2-methyl-3-pyridylboronic acid to obtain 1-(2-methyl-3-furoyl)-4-(2-methyl-3-pyridyloxy)piperidine. This compound is then treated with 4-chloro-4-oxobutanoic acid to obtain the final product, 1-(2-methyl-3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid.
科学的研究の応用
MP-10 has been studied for its potential use in scientific research. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. MP-10 has also been studied for its potential use in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models and may have potential as a treatment for drug addiction in humans.
特性
IUPAC Name |
1-(2-methylfuran-3-carbonyl)-4-(2-methylpyridin-3-yl)oxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-15(4-3-8-19-12)25-18(17(22)23)6-9-20(10-7-18)16(21)14-5-11-24-13(14)2/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAJYOUABBJGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2(CCN(CC2)C(=O)C3=C(OC=C3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5320192.png)

![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5320210.png)

![N,1-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5320228.png)
![N-ethyl-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}-N-methylsulfamide](/img/structure/B5320236.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5320237.png)
![2-(1,4-dithiepan-6-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5320245.png)

![5-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5320253.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5320259.png)
![2-(2-methoxyphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5320277.png)
![3-allyl-5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5320282.png)
![N,N-diethyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5320285.png)